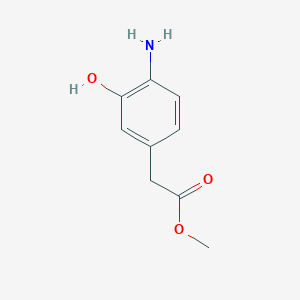

Methyl 2-(4-amino-3-hydroxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-amino-3-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGUTYHAHOXRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for Methyl 2 4 Amino 3 Hydroxyphenyl Acetate

Retrosynthetic Analysis and Key Disconnection Strategies for the Phenylacetate (B1230308) Scaffold

Retrosynthetic analysis of Methyl 2-(4-amino-3-hydroxyphenyl)acetate reveals several possible disconnection points. The most logical strategies focus on simplifying the molecule by disconnecting the functional groups from the aromatic ring and cleaving the ester bond.

A primary disconnection can be made at the C-N bond of the amino group and the C-O bond of the hydroxyl group, leading to a simpler phenylacetate precursor. This approach, known as Functional Group Interconversion (FGI), suggests that the amino and hydroxyl groups can be introduced onto a pre-existing phenylacetate scaffold.

Another key disconnection is the ester linkage, which simplifies the target molecule to 4-amino-3-hydroxyphenylacetic acid and methanol (B129727). This strategy allows for the construction of the substituted phenylacetic acid first, followed by a final esterification step.

A more fundamental disconnection breaks the C-C bond between the aromatic ring and the acetic acid side chain. However, this approach is generally less favored as the direct carboxymethylation of a substituted aminophenol can be challenging and may lead to a mixture of products. Therefore, the most viable synthetic strategies typically involve building the functionalized aromatic ring onto a phenylacetic acid or ester core.

Classical and Modern Approaches to the Construction of the 4-amino-3-hydroxyphenyl Ring System

The construction of the 4-amino-3-hydroxyphenyl moiety is a critical aspect of the synthesis. A common and effective starting material for this purpose is 3-hydroxyphenylacetic acid or its methyl ester. This precursor already contains the hydroxyl group and the phenylacetate framework, simplifying the subsequent synthetic steps.

A classical approach involves the electrophilic substitution of the aromatic ring. Specifically, the introduction of a nitro group, which can later be reduced to an amino group, is a well-established method. The directing effects of the existing hydroxyl and acetyl groups on the phenyl ring play a crucial role in determining the position of the incoming nitro group.

Modern approaches may utilize palladium-catalyzed cross-coupling reactions to construct the C-N bond, although for this particular substitution pattern, the classical nitration-reduction sequence remains highly efficient and widely used.

Regioselective Introduction and Manipulation of Amino and Hydroxyl Functionalities

The regioselective introduction of the amino and hydroxyl groups at the 4- and 3-positions, respectively, is paramount for the successful synthesis of the target compound. Starting with methyl 2-(3-hydroxyphenyl)acetate, the hydroxyl group, being an ortho-, para-director, will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the hydroxyl group (the 4-position) is sterically more accessible, favoring the formation of methyl 2-(4-nitro-3-hydroxyphenyl)acetate.

The subsequent step is the reduction of the nitro group to an amino group. This transformation must be carried out chemoselectively to avoid the reduction of the ester functionality. Several methods are available for the selective reduction of an aromatic nitro group in the presence of an ester. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under controlled conditions is a common and effective method. prepchem.com Other reducing agents like tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid can also be employed. prepchem.com A combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has also been reported to be effective for the selective reduction of nitroarenes containing ester groups, offering high yields. google.comorganic-chemistry.orgjocpr.comuchicago.edu

Esterification Techniques for the Methyl Acetate (B1210297) Moiety in this compound

The final step in one of the synthetic routes is the esterification of 4-amino-3-hydroxyphenylacetic acid. The Fischer-Speier esterification is a classical and straightforward method for this transformation. wikipedia.orgresearchgate.netsigmaaldrich.comresearchgate.net This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.org The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol.

A potential challenge in the esterification of 4-amino-3-hydroxyphenylacetic acid is the presence of the reactive amino and hydroxyl groups, which could undergo side reactions. For instance, the amino group could be protonated by the strong acid catalyst, potentially reducing its nucleophilicity. However, under the acidic conditions of Fischer esterification, the carboxylic acid is the primary site of reaction with the alcohol. To circumvent potential side reactions, protection of the amino and/or hydroxyl groups might be considered. For example, the amino group can be protected as an amide, and the hydroxyl group as an ether, prior to esterification. organic-chemistry.orgjocpr.comsigmaaldrich.com However, this adds extra steps to the synthesis (protection and deprotection), making a direct esterification preferable if feasible.

An alternative approach is to perform the esterification first on a precursor like 3-hydroxyphenylacetic acid to yield methyl 2-(3-hydroxyphenyl)acetate, and then carry out the nitration and reduction steps as described earlier. This sequence avoids the potential complications of esterifying a molecule with free amino and hydroxyl groups.

Optimization of Reaction Conditions for Enhanced Yield and Purity

For the catalytic hydrogenation of the nitro intermediate, the choice of catalyst and solvent system can significantly impact the reaction's efficiency and selectivity. The following table illustrates a hypothetical optimization study for the reduction of a nitro-ester compound based on literature precedents for similar reductions.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 10% Pd/C | Methanol | 25 | 12 | 85 | 95 |

| 2 | 5% Pt/C | Ethanol | 25 | 12 | 92 | 98 |

| 3 | Raney Ni | Methanol | 50 | 8 | 78 | 90 |

| 4 | 5% Pt/C | Ethyl Acetate | 25 | 10 | 95 | 99 |

| 5 | NaBH₄/FeCl₂ | THF | 25 | 6 | 93 | 97 |

Similarly, for the esterification step, optimizing the acid catalyst concentration, the methanol to carboxylic acid ratio, and the reaction temperature can maximize the yield while minimizing the formation of byproducts.

Exploration of Sustainable and Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be made more environmentally friendly by incorporating principles of green chemistry. This includes the use of less hazardous solvents, renewable starting materials, and catalytic reagents over stoichiometric ones.

One area of exploration is the use of biocatalysis. inventivapharma.comscribd.comnih.gov Enzymes could potentially be used for the regioselective hydroxylation of a phenylacetate precursor or for the selective reduction of the nitro group under mild conditions. Biocatalytic approaches often offer high selectivity and operate in aqueous media, reducing the need for volatile organic solvents.

Another green chemistry approach is to source the starting materials from renewable feedstocks. For instance, lignin, a major component of biomass, can be a source of aromatic compounds like phenol (B47542) and hydroquinone, which could be converted into the necessary precursors for the synthesis. This would reduce the reliance on petrochemical-based starting materials.

Furthermore, the optimization of reaction conditions to improve atom economy, reduce waste generation, and enable catalyst recycling are all key aspects of a greener synthetic route. For example, using a heterogeneous catalyst for the hydrogenation step allows for easy separation and reuse of the catalyst.

Chemical Reactivity and Transformation Studies of Methyl 2 4 Amino 3 Hydroxyphenyl Acetate

Reactions Involving the Aromatic Amino Group

The aromatic amino group in Methyl 2-(4-amino-3-hydroxyphenyl)acetate is a primary site for various chemical modifications, including acylation, alkylation, arylation, and diazotization. The nucleophilicity of the nitrogen atom, influenced by the electron-donating hydroxyl group and the electron-withdrawing methyl acetate (B1210297) group, plays a key role in these reactions.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group of aminophenols readily undergoes acylation with reagents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding N-acyl derivatives. wikipedia.org In the case of this compound, selective N-acylation is expected to be the predominant reaction under controlled conditions, yielding N-acetylated products. The use of a base, such as pyridine, can facilitate this reaction. Enzymatic catalysis, for instance with lipase, has also been shown to be effective for the chemoselective monoacetylation of aminophenols. acs.org

Alkylation: Direct N-alkylation of aminophenols can be challenging due to the potential for O-alkylation and polyalkylation. However, selective N-alkylation can be achieved through protective group strategies. For instance, the amino group can be protected by forming an imine with an aldehyde (e.g., benzaldehyde), followed by alkylation of the phenolic hydroxyl group and subsequent hydrolysis to deprotect the amino group. umich.eduresearchgate.net Alternatively, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, offers a pathway for controlled N-mono-alkylation. masterorganicchemistry.com

Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. While specific studies on this compound are limited, methods developed for the N-arylation of other aminophenols, such as the Buchwald-Hartwig amination, could be applicable.

| Reaction Type | Reagent/Catalyst | Product Type | Reference(s) |

| Acylation | Acetic anhydride, Pyridine | N-acyl derivative | wikipedia.org |

| Acylation | Vinyl acetate, Lipase | N-acyl derivative | acs.org |

| Alkylation | Benzaldehyde (protection), Alkyl halide, Acid hydrolysis | N-alkyl derivative | umich.eduresearchgate.net |

| Alkylation | Aldehyde/Ketone, Sodium cyanoborohydride | N-alkyl derivative | masterorganicchemistry.com |

| Arylation | Aryl halide, Palladium catalyst | N-aryl derivative | General knowledge |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). scialert.netdoubtnut.com This diazotization reaction is a cornerstone in the synthesis of azo dyes. google.com

The resulting diazonium salt is an electrophile and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. The position of the coupling is directed by the activating groups on the coupling partner. For instance, coupling with phenol (B47542) typically occurs at the para position. doubtnut.com The stability and color of the resulting azo dye are influenced by the electronic properties of the substituents on both aromatic rings. scialert.net

| Reaction | Reagents | Intermediate/Product | Key Conditions | Reference(s) |

| Diazotization | Sodium nitrite, Hydrochloric acid | Diazonium salt | 0-5 °C | scialert.netdoubtnut.com |

| Azo Coupling | Phenol | Azo dye | Alkaline medium | doubtnut.com |

| Azo Coupling | Aniline | Azo dye | Acidic medium | scialert.net |

Oxidation and Reduction Chemistry of the Anilino Moiety

The aminophenol scaffold is susceptible to oxidation. The electrochemical oxidation of p-aminophenol, a related compound, leads to the formation of quinoneimine, which can subsequently hydrolyze to p-benzoquinone. researchgate.net The oxidation of o-aminophenols can lead to the formation of phenoxazone structures. nih.gov The presence of the methyl acetate group in this compound would likely influence the redox potential and the stability of the resulting oxidized species. Chemical oxidizing agents like potassium ferricyanide (B76249) can also be employed. rsc.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound offers another site for chemical modification, primarily through etherification and esterification reactions. Its reactivity is influenced by the neighboring amino and methyl acetate groups.

Etherification and Esterification Strategies

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions with alkylating agents. To achieve selective O-alkylation in the presence of the amino group, the amino group is often protected first. A common strategy involves the formation of a Schiff base with an aldehyde, followed by O-alkylation and subsequent deprotection. umich.eduresearchgate.net

Esterification: The phenolic hydroxyl group can be esterified with carboxylic acids or their derivatives. Fischer esterification, using a carboxylic acid in the presence of a strong acid catalyst, is a common method. nih.gov The esterification of hydroxyphenylacetic acids with diols has been reported to proceed in good yields. nih.gov The presence of the amino group might necessitate the use of protecting groups or specific reaction conditions to avoid competing N-acylation.

| Reaction Type | Reagent/Catalyst | Product Type | Reference(s) |

| Etherification | Alkyl halide (with N-protection) | O-alkyl derivative | umich.eduresearchgate.net |

| Esterification | Carboxylic acid, Acid catalyst | O-acyl derivative | nih.gov |

Phenolic Oxidation Pathways and Mechanisms

The phenolic hydroxyl group, particularly in conjunction with the ortho-amino group, makes the molecule susceptible to oxidative processes. The oxidation of aminophenols can be complex, often leading to polymeric materials or quinone-like structures. ua.es The electrochemical oxidation of p-aminophenol, for instance, proceeds through a quinoneimine intermediate. researchgate.net The specific oxidation products of this compound would depend on the oxidant used and the reaction conditions. Enzymatic oxidation, for example using tyrosinase, is also a known transformation for aminophenols, leading to quinone imines. nih.gov These reactive intermediates can then undergo further reactions.

Reactions Involving the Methyl Ester Functionality

The methyl ester group is a key site for various nucleophilic acyl substitution reactions, enabling the conversion of this compound into other valuable derivatives.

Hydrolysis: The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 2-(4-amino-3-hydroxyphenyl)acetic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates methanol (B129727) to yield the carboxylic acid. This process is the reverse of Fischer esterification. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The departure of the methoxide (B1231860) ion, a good leaving group, results in the formation of the carboxylic acid, which is then deprotonated by the basic medium to form the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org Studies on the hydrolysis of similar phenyl esters have suggested that under certain conditions, the reaction may proceed through an E1cB (elimination-conjugate base) mechanism. rsc.org

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. wikipedia.org

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. The attacking nucleophile, in this case, is a different alcohol molecule. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, generated from the reacting alcohol, serves as the nucleophile. The reaction proceeds through a tetrahedral intermediate, leading to the exchange of the alkoxy group. masterorganicchemistry.com The transesterification of aryl esters with phenols can be a challenging transformation but has been achieved using alkali metal catalysts. rsc.org

A summary of representative conditions for these transformations is presented in the table below.

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-(4-amino-3-hydroxyphenyl)acetic acid |

| Base-Catalyzed Hydrolysis | NaOH or KOH in water/alcohol mixture, heat, followed by acid workup | 2-(4-amino-3-hydroxyphenyl)acetic acid |

| Transesterification | R-OH, acid or base catalyst, heat | 2-(4-amino-3-hydroxyphenyl)acetate (alkyl R ester) |

Reductions to Alcohol: The methyl ester functionality can be reduced to a primary alcohol, 2-(4-amino-3-hydroxyphenyl)ethanol. This transformation is typically achieved using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde. chemistrysteps.com

Other Reducing Agents: While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, its reactivity can be enhanced with certain additives. ncert.nic.in Catalytic hydrogenation can also be employed under specific conditions. Recent advancements have demonstrated the use of manganese(I) catalyzed hydrosilylation for the reduction of phenylacetic acid derivatives to their corresponding alcohols. nih.gov

Amidation Reactions: The reaction of this compound with ammonia, primary amines, or secondary amines yields the corresponding amides.

Direct Aminolysis: This reaction often requires high temperatures and pressures. However, recent developments have shown that direct amidation of esters can be achieved under milder conditions using catalysts.

Catalytic Amidation: Various catalytic systems have been developed to facilitate the amidation of esters. For instance, manganese(I)-catalyzed methods have been reported for the direct synthesis of amides from a variety of esters and amines. researchgate.net Borate (B1201080) esters, such as B(OCH₂CF₃)₃, have also been used to achieve protecting-group-free direct amidation of α-amino acids, a methodology that could be applicable to this compound. rsc.org

The following table summarizes typical conditions for reduction and amidation reactions.

| Transformation | Reagents and Conditions | Product |

| Reduction to Alcohol | 1. LiAlH₄ in THF or Et₂O, 2. H₃O⁺ workup | 2-(4-amino-3-hydroxyphenyl)ethanol |

| Amidation | R-NH₂, heat or catalyst (e.g., Mn(I) complex, borate ester) | 2-(4-amino-3-hydroxyphenyl)acetamide (N-substituted) |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Phenyl Ring

The substitution pattern on the phenyl ring of this compound is governed by the directing effects of the existing substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups, while the acetate side chain is generally considered a weakly deactivating, ortho-, para-directing group.

In this molecule, the powerful activating and directing effects of the amino and hydroxyl groups dominate. msu.edu The positions ortho and para to these groups are activated towards electrophilic attack. Given the existing substitution pattern, the available positions for further substitution are at C2, C5, and C6.

The position C2 is ortho to the hydroxyl group and meta to the amino group.

The position C5 is para to the hydroxyl group and ortho to the amino group.

The position C6 is ortho to the hydroxyl group and meta to the acetate side chain.

The directing effects of the amino and hydroxyl groups are reinforcing for the C5 position, making it the most likely site for electrophilic substitution. libretexts.org Steric hindrance may also play a role in determining the final product distribution.

Nucleophilic Aromatic Substitution (NAS): NAS reactions are less common for electron-rich aromatic rings like that in this compound unless there is a good leaving group present and the ring is activated by strong electron-withdrawing groups. youtube.comyoutube.com In the absence of such features, NAS is generally not a favored reaction pathway. However, the reactivity of the amino and phenolic hydroxyl groups can be tuned by the reaction conditions (e.g., pH) to act as nucleophiles in substitution reactions on other molecules. researchgate.netresearchgate.net

Exploration of Radical Chemistry and Polymerization Potential

The phenolic and amino functionalities of this compound make it susceptible to radical-mediated reactions and a potential monomer for polymerization.

Radical Chemistry: Phenolic compounds are well-known for their ability to act as radical scavengers, a property attributed to the stability of the resulting phenoxy radical. The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron over the aromatic ring. nih.gov The presence of the electron-donating amino group further enhances this radical scavenging activity. nih.gov Studies on the oxidation of p-aminophenol have shown the formation of the p-aminophenoxy free radical. nih.gov

Polymerization Potential: Both aminophenols and phenolic compounds can undergo oxidative polymerization to form polymeric materials.

Oxidative Polymerization of Aminophenols: The oxidation of aminophenols can lead to the formation of electroactive polymers. For instance, poly(o-aminophenol) has been synthesized through oxidative-free radical polymerization. electrochemsci.org The polymerization can proceed through various coupling mechanisms, potentially leading to ladder-like structures. ethernet.edu.et

Enzymatic Polymerization of Phenols: Enzymes such as peroxidases can catalyze the free-radical polymerization of phenol derivatives. acs.orgresearchgate.net This method offers a more controlled approach to polymerization compared to chemical oxidation.

The polymerization of this compound could lead to novel polymers with interesting electronic and antioxidant properties. mdpi.com

Mechanistic Elucidation of Key Chemical Transformations of this compound

Understanding the mechanisms of the key chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanism of Ester Hydrolysis: As previously mentioned, acid-catalyzed hydrolysis proceeds through a series of protonation, nucleophilic attack, proton transfer, and elimination steps, all of which are reversible. libretexts.orgyoutube.com Base-catalyzed hydrolysis (saponification) involves the irreversible nucleophilic addition of a hydroxide ion to the carbonyl carbon, followed by the elimination of the alkoxide. libretexts.org For some phenylacetates, an elimination-addition (ketene intermediate) mechanism has been proposed for hydrolysis. rsc.org

Mechanism of Transesterification: The mechanism of transesterification mirrors that of hydrolysis, with an alcohol or alkoxide acting as the nucleophile instead of water or hydroxide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. wikipedia.org

Mechanism of Reduction to Alcohol: The reduction of esters with hydride reagents like LiAlH₄ involves the initial nucleophilic attack of a hydride ion to form a tetrahedral intermediate. This intermediate then collapses to form an aldehyde, which is immediately reduced further by another hydride attack to yield the primary alcohol upon workup. libretexts.orglibretexts.org

Mechanism of Direct Amidation: In catalyzed direct amidation reactions, the mechanism can vary. For borate-ester-mediated amidations, it is proposed that both the amine and the carboxylic acid (or a derivative) coordinate to the boron center, facilitating the nucleophilic attack of the amine on the activated carbonyl group. rsc.org For some metal-catalyzed amidations, the mechanism may involve the deprotonation of the amine by the catalyst, followed by nucleophilic attack on the ester. mdpi.com

Mechanism of Electrophilic Aromatic Substitution: The general mechanism involves the attack of the π-electron system of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring. msu.edu The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents already present on the ring. scispace.com

Computational and Theoretical Investigations of Methyl 2 4 Amino 3 Hydroxyphenyl Acetate

Quantum Chemical Calculations: Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule. For Methyl 2-(4-amino-3-hydroxyphenyl)acetate, these calculations would provide a deep understanding of its electronic structure, preferred three-dimensional shape, and the relative energies of its different spatial arrangements (conformers).

Electronic Structure: DFT calculations would elucidate the distribution of electron density within the molecule. This includes identifying regions that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other chemical species. The presence of both electron-donating groups (amino and hydroxyl) and an electron-withdrawing group (methyl acetate) on the benzene (B151609) ring creates a complex electronic environment that can be precisely mapped using these methods.

Molecular Geometry: The first step in most computational studies is to determine the molecule's most stable geometry, known as the optimized geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, key parameters would include the geometry of the benzene ring, the orientation of the amino and hydroxyl groups, and the conformation of the flexible methyl acetate (B1210297) side chain. While specific data for the target molecule is not available, a table of computed geometric parameters for a related compound, Methyl 2-amino-2-(4-hydroxyphenyl)acetate, is provided for illustrative purposes.

Illustrative Optimized Molecular Geometry Parameters (DFT) Note: This data is for an isomeric compound and serves only as an example of the output of such calculations.

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-N bond length | ~1.40 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C-C (acetate) bond length | ~1.51 Å |

| C=O (acetate) bond length | ~1.21 Å |

Conformational Analysis: The methyl acetate side chain of this compound can rotate around the single bond connecting it to the benzene ring, leading to different conformers. Conformational analysis involves calculating the energy of the molecule as this bond is rotated, allowing for the identification of the most stable conformer(s) and the energy barriers between them. This is critical for understanding the molecule's flexibility and how its shape might change in different environments. chemistrysteps.comlibretexts.orglumenlearning.com

Prediction of Spectroscopic Properties (e.g., Vibrational, Electronic, Nuclear Magnetic Resonance)

A powerful application of quantum chemical calculations is the prediction of a molecule's spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results.

Vibrational Spectroscopy (Infrared): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. Each vibrational mode is associated with a specific motion of the atoms, such as the stretching of the O-H and N-H bonds, the C=O stretch of the ester, and various vibrations of the aromatic ring. A theoretical IR spectrum for this compound would provide a detailed picture of its vibrational characteristics.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. bhu.ac.in For this compound, these calculations would identify the energies of the main electronic transitions, providing insight into the molecule's color and its behavior when exposed to light.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is a highly valuable computational tool for structural elucidation. nih.govresearchgate.netacs.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C chemical shifts of a molecule. rsc.orggaussian.com A predicted NMR spectrum for this compound would show the expected chemical shifts for each unique proton and carbon atom in the structure, which would be invaluable for assigning peaks in an experimental spectrum.

Illustrative Predicted ¹H NMR Chemical Shifts (GIAO/DFT) Note: This is a hypothetical table illustrating the type of data that would be generated for this compound.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.5 - 7.5 |

| Methylene (B1212753) Protons (-CH₂-) | ~3.6 |

| Methyl Protons (-CH₃) | ~3.7 |

| Hydroxyl Proton (-OH) | 4.5 - 5.5 |

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide crucial information about a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, specifically influenced by the electron-donating amino and hydroxyl groups. researchgate.netblogspot.com This indicates that the molecule would likely act as an electron donor in chemical reactions. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the electron-withdrawing methyl acetate group, representing the regions where the molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive. Computational methods can precisely calculate the energies of the HOMO and LUMO and visualize their shapes.

Illustrative FMO Properties (DFT) Note: This is a hypothetical table for this compound.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | -0.5 to -1.0 |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By calculating the energies of reactants, products, and any intermediates, a potential energy surface for a reaction can be mapped out. A crucial part of this process is the location of the transition state, which is the highest energy point along the reaction pathway.

For this compound, one could investigate various reactions, such as electrophilic aromatic substitution or oxidation of the phenol (B47542) group. numberanalytics.com Transition state calculations would involve finding the geometry of the transition state and calculating its energy. This information allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate. Such studies would provide a detailed, step-by-step understanding of how this compound participates in chemical transformations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time, providing insights into how a molecule behaves in solution and how it interacts with its surroundings.

For this compound, an MD simulation in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. The amino and hydroxyl groups are capable of forming hydrogen bonds with water, and MD simulations would provide a detailed picture of these important intermolecular interactions. This is crucial for understanding the molecule's solubility and its behavior in biological systems.

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties and activities of molecules based on their structural features. nih.govresearchgate.netmdpi.com In QSPR, a statistical model is built that correlates a set of calculated molecular descriptors (such as electronic, steric, and topological properties) with an observed property (like reactivity or solubility).

For a series of compounds related to this compound, a QSPR model could be developed to predict their reactivity. libretexts.org This would involve calculating a variety of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that links these descriptors to their measured reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized compounds, making it a valuable tool in the design of molecules with desired properties.

Advanced Analytical Methodologies for the Characterization and Detection of Methyl 2 4 Amino 3 Hydroxyphenyl Acetate

Development of Derivatization Strategies for Enhanced Analytical Sensitivity and SelectivityWhile general derivatization techniques exist for amino and hydroxyl groups, no strategies have been specifically developed or applied to Methyl 2-(4-amino-3-hydroxyphenyl)acetate in the available literature.

To maintain scientific accuracy and strictly adhere to the provided instructions, the article cannot be written without the necessary foundational research data.

Biological and Biochemical Research Applications of Methyl 2 4 Amino 3 Hydroxyphenyl Acetate Non Clinical Focus

Investigation of Enzyme Interactions and Inhibition Mechanisms in Cell-Free Systems

No specific studies detailing the interactions of Methyl 2-(4-amino-3-hydroxyphenyl)acetate with any enzyme in cell-free systems have been identified. There is no available data on its potential as an enzyme inhibitor, including inhibition constants (Kᵢ) or IC₅₀ values against specific enzymatic targets.

Receptor Binding Studies and Ligand-Target Interactions in Isolated Systems or Non-Human Models

There are no published receptor binding studies for this compound. Data regarding its affinity (e.g., Kᵈ) or efficacy at any specific biological receptor are not available in the scientific literature.

Mechanistic Studies of Antioxidant and Radical Scavenging Activities

While phenolic compounds, particularly those with amino and hydroxyl substitutions on the aromatic ring, are generally known to possess antioxidant properties, no specific studies have been found that quantify the antioxidant or radical scavenging activity of this compound. There are no available data from assays such as DPPH, ABTS, or ORAC for this specific compound.

Design and Synthesis of Analogs for Non-Clinical Structure-Activity Relationship (SAR) Studies

There are no published studies focused on the design and synthesis of analogs of this compound for the purpose of establishing structure-activity relationships. Consequently, no SAR data tables or analyses for this specific chemical scaffold are available.

Exploration of Molecular Mechanisms in Cellular Processes (e.g., non-human cell lines, signaling pathways)

No research has been published detailing the effects of this compound on any non-human cell lines or its influence on specific cellular signaling pathways.

Potential Applications in Materials Science and Specialized Chemical Synthesis Non Clinical

Utilization as a Monomer or Building Block in Polymer Chemistry

The bifunctional nature of Methyl 2-(4-amino-3-hydroxyphenyl)acetate, possessing both an amino and a hydroxyl group, theoretically allows it to act as a monomer in step-growth polymerization. These functional groups could react with appropriate co-monomers to form a variety of polymers, such as polyesters, polyamides, or polyurethanes. The specific substitution pattern on the aromatic ring could influence the resulting polymer's properties, including its thermal stability, solubility, and mechanical characteristics.

Despite this potential, a thorough search of scientific literature and polymer databases did not uncover any instances where this compound has been specifically employed as a monomer. Consequently, there is no available data on polymerization conditions, the properties of any resulting polymers, or detailed research findings in this area.

Application in the Development of Functional Materials (e.g., pH-sensitive probes, redox indicators)

The phenolic hydroxyl group and the aromatic amine present in this compound suggest that the molecule could exhibit pH-sensitive and redox-active properties. The acidity of the hydroxyl group and the basicity of the amino group are dependent on the pH of their environment, which could lead to changes in the molecule's electronic structure and, consequently, its spectroscopic properties. This makes it a theoretical candidate for the development of pH-sensitive probes or indicators.

Similarly, the electron-rich aromatic system is susceptible to oxidation, which could be exploited in the design of redox indicators. However, no studies have been published that explore these potential applications for this compound. As a result, there is no experimental data to support its use in these functional materials.

Q & A

Q. Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C (reflux) | Higher temps accelerate esterification but risk decomposition | |

| Methanol:Molar Ratio | 5:1 (excess) | Drives equilibrium to favor ester product | |

| Catalyst (HSO) | 1–2 mol% | Excess acid increases side reactions (e.g., sulfonation) | |

| Purification Method | Ethanol/water recrystallization | Removes unreacted starting material and polar impurities |

Q. Table 2: Structural Analogs and Their Distinct Properties

| Compound | Key Structural Difference | Biological Activity Contrast | Reference |

|---|---|---|---|

| Methyl 2-(3-amino-4-hydroxyphenyl)acetate | Lacks methoxy group | Reduced lipophilicity; lower CNS penetration | |

| Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate | Ethyl ester vs. methyl | Slower hydrolysis rate; prolonged in vivo half-life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.